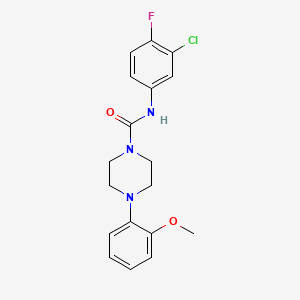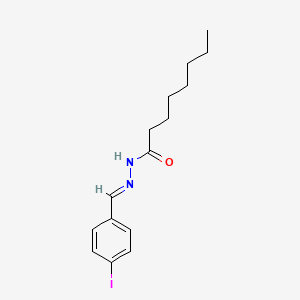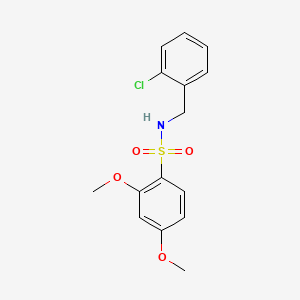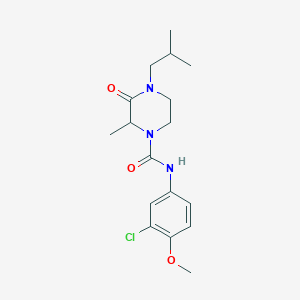![molecular formula C22H24N2O3 B5428037 4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5428037.png)
4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide, also known as L-655,240, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound may be able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of stroke and traumatic brain injury, it has been shown to reduce neuronal damage and improve functional outcomes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune diseases, it has been shown to reduce inflammation and improve disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathways that are affected by this compound. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner. Additionally, the effects of this compound may vary depending on the specific cell or tissue type being studied, which can make it difficult to generalize the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide. One area of interest is the development of more potent and selective inhibitors of PKC that are based on the structure of this compound. Another area of interest is the investigation of this compound as a potential therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the field of immunotherapy, where it could be used as an adjunct therapy for autoimmune diseases or as a potential cancer immunotherapy agent.
Métodos De Síntesis
4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3-methyl-3-buten-1-ol with 4-chlorobenzoyl chloride to produce 4-(3-hydroxy-3-methylbutyl)benzoic acid. The resulting acid is then converted to the corresponding acid chloride, which is subsequently reacted with N-(5-phenyl-3-isoxazolyl)methylamine to yield this compound.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In oncology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In immunology, it has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,26)13-12-16-8-10-18(11-9-16)21(25)23-15-19-14-20(27-24-19)17-6-4-3-5-7-17/h3-11,14,26H,12-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKVSKNVAQWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methoxyphenoxy)-1-[4-(methylamino)-2-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B5427965.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5427966.png)



![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5428000.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzoate hydrochloride](/img/structure/B5428007.png)

![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)
![6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid](/img/structure/B5428049.png)
![(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide](/img/structure/B5428057.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)